molecular formula C12H16ClN3 B1423011 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride CAS No. 952281-56-0

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B1423011
CAS No.: 952281-56-0
M. Wt: 237.73 g/mol
InChI Key: JBBCYNLKXNMTCS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 4-methylpiperazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction may produce an amine derivative .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it suitable for a wide range of applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13;/h2-5H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCYNLKXNMTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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